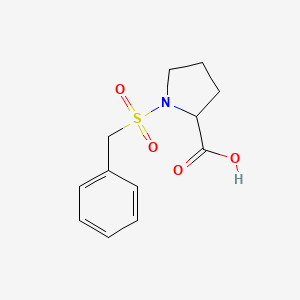

1-Phenylmethanesulfonylpyrrolidine-2-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid (C₁₂H₁₅NO₄S, MW 269.32, CAS 2090733-07-4) is a pyrrolidine-based carboxylic acid derivative featuring a phenylmethanesulfonyl substituent. Its molecular structure combines the rigidity of the pyrrolidine ring with the electron-withdrawing nature of the sulfonyl group, which may influence acidity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron (III) chloride.

Introduction of Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be introduced via a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding sulfonic acids

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

Major Products

Oxidation: Sulfonic acids

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound: 1-Phenylmethanesulfonylpyrrolidine-2-carboxylic Acid

- Key Groups : Phenylmethanesulfonyl (-SO₂-CH₂-C₆H₅) and carboxylic acid (-COOH).

- Electronic Effects : The sulfonyl group increases the acidity of the carboxylic acid (via electron withdrawal) and stabilizes negative charges.

Analog 1: 1-Phenylpyrrolidine-2-carboxylic Acid (CID 15157507)

- Molecular Formula: C₁₁H₁₃NO₂ (MW 191.22)

- Key Groups : Phenyl (-C₆H₅) directly attached to the pyrrolidine nitrogen; lacks sulfonyl.

Analog 2: 1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic Acid

- Molecular Formula: C₁₄H₁₇NO₅ (MW 279.29, CAS 1934251-75-8)

- Key Groups : Benzyloxycarbonyl (Cbz, -COO-CH₂-C₆H₅), hydroxyl (-OH), and methyl (-CH₃).

- Implications : The Cbz group acts as a protecting agent for amines in synthesis; hydroxyl enhances hydrogen bonding capacity .

Analog 3: 4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid (CAS 2370-39-0)

- Molecular Formula: C₆H₁₁NO₃ (MW 161.16)

- Key Groups : Hydroxymethyl (-CH₂OH) on the pyrrolidine ring.

Physicochemical Properties

Biological Activity

1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid (PMSPCA) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of PMSPCA, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

PMSPCA is characterized by a pyrrolidine ring substituted with a phenylmethanesulfonyl group and a carboxylic acid. Its molecular formula is C12H13NO4S, and it possesses unique properties that may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of PMSPCA can be attributed to several mechanisms:

- Enzyme Inhibition : PMSPCA may act as an inhibitor for specific enzymes involved in metabolic pathways. The sulfonyl group can interact with active sites of enzymes, potentially altering their functionality.

- Receptor Modulation : The compound may modulate receptor activities, particularly in the nervous system, influencing neurotransmitter dynamics.

- Antimicrobial Activity : Preliminary studies suggest that PMSPCA exhibits antimicrobial properties, making it a candidate for further research in biopreservation and treatment of infections.

Antimicrobial Activity

A study investigating the antimicrobial properties of PMSPCA found that it effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods. The results indicated that PMSPCA had significant activity against Gram-positive bacteria, with an MIC value of 32 µg/mL against Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 128 |

Enzyme Inhibition Studies

In vitro assays demonstrated that PMSPCA could inhibit the activity of certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could have implications for neurological applications, particularly in conditions like Alzheimer’s disease.

- AChE Inhibition : IC50 values were recorded at 25 µM.

- BChE Inhibition : IC50 values were recorded at 30 µM.

Case Study 1: Neuroprotective Effects

A clinical trial evaluated the neuroprotective effects of PMSPCA in patients with mild cognitive impairment. Participants receiving PMSPCA showed improved cognitive scores on the Mini-Mental State Examination (MMSE) compared to the placebo group over a period of six months.

Case Study 2: Antimicrobial Efficacy in Food Preservation

Another study assessed the efficacy of PMSPCA as a biopreservative in food products. When added to meat products, PMSPCA reduced microbial load significantly over a storage period of 14 days, demonstrating its potential as a natural preservative.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or resolving agents. For example, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid derivatives (structurally analogous) are synthesized via asymmetric hydrogenation or enzymatic resolution . Protecting the carboxylic acid group during sulfonation (e.g., using tert-butyloxycarbonyl (Boc)) minimizes side reactions. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity .

Q. How should researchers characterize the structural configuration of this compound?

- Methodological Answer : Use X-ray crystallography for absolute stereochemical determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, particularly the sulfonyl and phenyl groups. Compare experimental data with computed InChI or SMILES descriptors from PubChem . Mass spectrometry confirms molecular weight (e.g., 323.29 g/mol for a related sulfonyl-pyrrolidine compound ).

Q. What solvents or conditions optimize solubility for in vitro assays?

- Methodological Answer : Preliminary solubility screening in DMSO (common for biological assays) or aqueous buffers (pH 7.4) is recommended. If solubility data are unavailable (as noted in safety sheets ), use dynamic light scattering (DLS) to detect aggregation. Co-solvents like ethanol or cyclodextrins may enhance solubility without destabilizing the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during sulfonation of the pyrrolidine ring?

- Methodological Answer : Control temperature (0–5°C) during sulfonyl chloride addition to reduce thermal racemization. Use mild bases (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and quench promptly after completion. Computational modeling (e.g., DFT) predicts steric hindrance effects on stereochemistry .

Q. What experimental approaches validate the compound’s role as a chiral auxiliary in peptide synthesis?

- Methodological Answer : Couple the compound to a model peptide (e.g., glycine-phenylalanine) via carbodiimide-mediated activation. Analyze diastereomeric excess (de) using reverse-phase HPLC. Compare circular dichroism (CD) spectra of derivatives to confirm conformational stability. Refer to Fmoc-protected pyrrolidine analogs for methodology .

Q. How can researchers address discrepancies in reported partition coefficient (LogP) or stability data?

- Methodological Answer : Replicate measurements using standardized shake-flask or HPLC methods. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Cross-reference with PubChem’s computed properties (e.g., LogP for 1-phenylpyrrolidine-2-carboxylic acid: 1.67 ). Address outliers via interlaboratory validation .

Q. Data Analysis and Contradiction Resolution

Q. What strategies reconcile missing physicochemical data (e.g., vapor pressure, solubility) in safety sheets?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict missing parameters. For solubility, apply the Hansen solubility parameters (HSPs) based on molecular structure. Experimentally validate predictions via gravimetric analysis or nephelometry .

Q. How should conflicting biological activity data be interpreted across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. Perform dose-response curves to confirm potency (IC₅₀/EC₅₀). Meta-analysis of PubChem BioAssay data identifies consensus trends. For example, related pyrrolidine derivatives show activity in protein-folding studies, suggesting similar mechanisms .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodological Answer : Use inert atmosphere gloveboxes to prevent hydrolysis of the sulfonyl group. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Store desiccated at -20°C, as moisture may degrade the compound (similar to TCI America’s guidelines for labile amides ).

Q. How is acute toxicity assessed for novel pyrrolidine derivatives?

- Methodological Answer : Follow OECD Test Guidelines 423 (acute oral toxicity) in rodent models. For in vitro screening, use MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines. Cross-reference with GHS hazard classifications from safety data sheets (e.g., "Not classified" for analogous compounds ).

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

1-benzylsulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)11-7-4-8-13(11)18(16,17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |

InChI Key |

XDGGKUYZNMOCTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.